molecular formula C13H17F3N2O B15289273 N-Methyl-2-(alpha-methyl-m-trifluoromethylphenethylamino)acetamide CAS No. 47003-79-2

N-Methyl-2-(alpha-methyl-m-trifluoromethylphenethylamino)acetamide

Cat. No.: B15289273
CAS No.: 47003-79-2
M. Wt: 274.28 g/mol
InChI Key: UEGNGZNKMMFHIT-UHFFFAOYSA-N
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Description

N-Methyl-2-(alpha-methyl-m-trifluoromethylphenethylamino)acetamide is an organic compound with a complex structure that includes a trifluoromethyl group, a phenethylamine moiety, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-2-(alpha-methyl-m-trifluoromethylphenethylamino)acetamide typically involves multiple steps. One common method includes the reaction of alpha-methyl-m-trifluoromethylphenethylamine with N-methylacetamide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure the purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH. The use of catalysts and solvents can also play a crucial role in optimizing the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-2-(alpha-methyl-m-trifluoromethylphenethylamino)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-Methyl-2-(alpha-methyl-m-trifluoromethylphenethylamino)acetamide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: The compound can be used as an intermediate in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-Methyl-2-(alpha-methyl-m-trifluoromethylphenethylamino)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the phenethylamine moiety can interact with various biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-2-(alpha-methyl-m-trifluoromethylphenethylamino)acetamide
  • N-Methyl-2-(alpha-methyl-m-trifluoromethylphenethylamino)propionamide
  • N-Methyl-2-(alpha-methyl-m-trifluoromethylphenethylamino)butyramide

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and reactivity, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

47003-79-2

Molecular Formula

C13H17F3N2O

Molecular Weight

274.28 g/mol

IUPAC Name

N-methyl-2-[1-[3-(trifluoromethyl)phenyl]propan-2-ylamino]acetamide

InChI

InChI=1S/C13H17F3N2O/c1-9(18-8-12(19)17-2)6-10-4-3-5-11(7-10)13(14,15)16/h3-5,7,9,18H,6,8H2,1-2H3,(H,17,19)

InChI Key

UEGNGZNKMMFHIT-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC(=CC=C1)C(F)(F)F)NCC(=O)NC

Origin of Product

United States

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